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Compound of Interest

Compound Name: (S,R,S)-CO-C2-acid

Cat. No.: B15619532

A Comprehensive Technical Guide to (S,R,S)-AHPC-amido-C2-acid: A Key Building Block in
Targeted Protein Degradation

This technical guide provides an in-depth overview of the spectroscopic data (NMR, MS, and
IR), experimental protocols, and the biological mechanism of action for (S,R,S)-AHPC-amido-
C2-acid, a crucial building block for researchers, scientists, and professionals in drug
development, particularly in the field of targeted protein degradation.

(S,R,S)-AHPC-amido-C2-acid, also known by its synonym VH 032 amide-alkylC2-acid, is a
functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its chemical structure
incorporates the VHL-binding motif, a linker, and a terminal carboxylic acid, making it an ideal
starting point for the synthesis of Proteolysis Targeting Chimeras (PROTACS).

Chemical Identity:

e CAS Number: 2172819-72-4

e Molecular Formula: C26H34N4OeS
e Molecular Weight: 530.64 g/mol

e SMILES:CC1=C(SC=N1)C1=CC=C(CNC(=0)[C@@H]2C--INVALID-LINK--CN2C(=0)--
INVALID-LINK--CCC(O)=0)C(C)(C)C)C=C1
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Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this
specific compound, the following tables present predicted data based on its chemical structure,
along with typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H and 33C NMR Data

1H NMR 13C NMR
Chemical Shift (ppm) Description Chemical Shift (ppm) Description
] C=0 (Carboxylic acid,
9.0-10.0 s, 1H (Thiazole CH) 170- 175 )
Amides)

7.0-8.0 m, 4H (Aromatic CH) 150 - 165 C=N, C=C (Thiazole)
6.0-7.0 br s, 1H (Amide NH) 125 - 140 Aromatic C
40-5.0 m, 3H (CH-N, CH-O) 60 - 70 CH-O
3.5-4.0 m, 2H (CH2-N) 50 - 60 CH-N

m, 7H (CHz2, CHs-
20-3.0 ) 30-40 CHz, C-quaternary

Thiazole)
1.0-15 s, 9H (tert-Butyl) 25-30 CH2

10- 20 CHs

Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are referenced to TMS (0
ppm).

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data
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Parameter Value
Molecular Weight 530.64
Exact Mass 530.2202
Common Adducts [M+H]* 531.2275
Common Adducts [M+Na]* 553.2094

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm™1) Functional Group Intensity

O-H (Alcohol), N-H (Amide)

3200 - 3400 Strong, Broad
stretch
2800 - 3000 C-H (Aliphatic) stretch Medium
2500 - 3300 O-H (Carboxylic acid) stretch Strong, Very Broad
1700 - 1725 C=0 (Carboxylic acid) stretch Strong
C=0 (Amide) stretch (Amide |
1630 - 1680 Strong
band)
1510 - 1550 N-H bend (Amide Il band) Medium
1400 - 1600 C=C (Aromatic) stretch Medium

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for compounds like
(S,R,S)-AHPC-amido-C2-acid.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des or CDCI3).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0
ppm).

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For *H NMR, a typical experiment involves 16-32 scans. For 13C NMR, a larger
number of scans (1024 or more) may be necessary due to the low natural abundance of the
13C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction.

Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

lonization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated
molecular ions ([M+H]*).

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or
Orbitrap) to obtain an accurate mass measurement.

Data Analysis: Determine the elemental composition from the accurate mass and compare
the isotopic pattern with the theoretical pattern for the expected molecular formula.

FT-IR Spectroscopy Protocol

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is
common. Place a small amount of the solid sample directly on the ATR crystal.

Background Spectrum: Collect a background spectrum of the empty ATR crystal to subtract
atmospheric and instrumental interferences.

Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added
to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.
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Mechanism of Action: PROTAC-Mediated Protein
Degradation

(S,R,S)-AHPC-amido-C2-acid functions as a VHL ES3 ligase ligand, a critical component of
PROTACSs. The diagram below illustrates the mechanism by which a PROTAC molecule,
synthesized from this building block, induces the degradation of a target Protein of Interest
(PON.[1][2]
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Caption: Workflow of PROTAC-mediated protein degradation.

This workflow illustrates how the PROTAC molecule facilitates the formation of a ternary
complex between the target protein and the VHL E3 ligase. This proximity allows for the
transfer of ubiquitin molecules to the target protein, marking it for degradation by the
proteasome. The PROTAC molecule is then released and can engage in further catalytic cycles
of protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(S,R,S)-CO-C2-acid spectroscopic data (NMR, MS,
IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619532#s-r-s-co-c2-acid-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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